(2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide
Description
(2E)-N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide is a synthetic enamide derivative characterized by a central (2E)-prop-2-enamide backbone. The molecule features a 3-chlorobenzyl group attached to one nitrogen atom and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) moiety attached to the other nitrogen. The phenyl group at the α,β-unsaturated carbonyl position contributes to its planar, conjugated structure.
Properties
CAS No. |
620558-81-8 |
|---|---|
Molecular Formula |
C20H20ClNO3S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(E)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H20ClNO3S/c21-18-8-4-7-17(13-18)14-22(19-11-12-26(24,25)15-19)20(23)10-9-16-5-2-1-3-6-16/h1-10,13,19H,11-12,14-15H2/b10-9+ |
InChI Key |
ZEJQHLCXHQSYPY-MDZDMXLPSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3 |
solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
(2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a tetrahydrothiophene ring and a chlorobenzyl substituent. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Features
The compound's molecular formula is C21H22ClNO3S, with a molecular weight of 403.9 g/mol. Its structure includes:
- Amide Group : Known for facilitating molecular interactions.
- Tetrahydrothiophene Ring : Contributes to the compound's reactivity and biological profile.
- Chlorobenzyl Substituent : May enhance biological activity through electronic effects.
Predicted Biological Activity
Using computational tools like the PASS (Prediction of Activity Spectra for Substances) program, predictions suggest that this compound may exhibit various pharmacological effects. Similar compounds have shown activities such as:
- Antimicrobial
- Anticonvulsant
- Anti-inflammatory
The biological activity of (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide is likely influenced by its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Interaction studies using techniques like molecular docking and in vitro assays are essential for elucidating its mechanism of action.
Case Studies and Research Findings
-
Anticonvulsant Activity :
- A study on related compounds indicates that derivatives of cinnamamide, including those with similar structural features, exhibit significant anticonvulsant properties in various animal models . For instance, a related compound demonstrated efficacy in the maximal electroshock test with an ED50 of 44.46 mg/kg in mice.
- Safety Profile :
- Structure-Activity Relationships (SAR) :
Comparative Analysis
To understand the uniqueness of (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide, a comparison with structurally similar compounds is useful:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Cinnamamide Derivatives | Amide group with various substituents | Anticonvulsant, anti-inflammatory |
| Chlorobenzamide Derivatives | Chlorinated benzene rings | Antimicrobial |
| Thiophene-based Compounds | Thiophene core structure | Antidiabetic, anticancer |
This table highlights how the specific combination of functional groups in (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide may confer unique therapeutic potentials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of enamide derivatives with modifications in aryl substituents, halogen positioning, and heterocyclic components. Below is a detailed comparison with structurally analogous compounds, emphasizing key structural differences and their physicochemical implications.
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Implications
Halogen Positioning (3-Chloro vs. In contrast, the 4-chloro analog () places chlorine at the para-position, which may alter electronic effects (e.g., resonance vs. inductive) on the benzyl ring. Para-substitution often enhances symmetry and may improve crystal packing .
Halogen Type (Chlorine vs. The larger atomic radius of bromine may also create steric hindrance in target binding .
Aryl Group Variations (Phenyl vs. Furan)
- Replacing phenyl with furan () introduces an oxygen heteroatom, altering electronic distribution and hydrogen-bonding capacity. Furan’s lower aromaticity may reduce π-π stacking interactions but increase metabolic susceptibility due to heterocyclic oxidation .
Functional Group Additions (Methoxy, Sulfone) Methoxy groups () enhance solubility via polar interactions and may participate in hydrogen bonding.
Branching and Alkyl Chains
- The isobutyl group in introduces hydrophobicity and steric bulk, which could enhance binding to hydrophobic pockets but reduce conformational flexibility .
Quantitative Similarity Analysis
Using cheminformatics tools like the Tanimoto coefficient (), the target compound shows moderate similarity (~0.6–0.7) to its analogs due to shared enamide backbones. However, substituent variations (e.g., furan vs. phenyl, bromine vs.
Hydrogen Bonding and Crystal Packing
The sulfone and amide groups in the target compound facilitate hydrogen-bonding networks, as seen in . Comparatively, the 3,4-dimethoxybenzyl analog () may form stronger hydrogen bonds via methoxy oxygen atoms, influencing crystallization behavior and solubility .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization involves multi-step protocols with rigorous monitoring. Key steps include:
- Intermediate purification : Flash chromatography (ethyl acetate/hexane gradients) removes impurities, achieving >95% purity .
- Reaction condition control : Anhydrous conditions at 50–60°C minimize side reactions during condensation .
- Catalyst selection : Palladium-based catalysts enhance coupling efficiency in analogous enamide syntheses .
Q. What analytical techniques confirm structural integrity post-synthesis?
- Methodological Answer : A combination of techniques is critical:
- NMR spectroscopy : 2D experiments (HSQC, COSY) resolve overlapping signals from the chlorobenzyl and tetrahydrothiophene-dioxide groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da accuracy) .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrothiophene ring .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Methodological Answer : Byproducts arise from incomplete reactions or solvent interactions. Mitigation strategies include:
- Stoichiometric precision : Excess acyl chloride drives amidation to completion, reducing unreacted intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, minimizing hydrolysis byproducts .
Q. What are best practices for ensuring reproducibility in multi-step synthesis?
- Methodological Answer : Reproducibility requires:
- Detailed reaction logs : Track temperature, solvent purity, and humidity .
- Batch consistency : Use freshly distilled reagents to avoid variability in reactive intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across assays?
- Methodological Answer : Contradictions often stem from assay-specific conditions. Solutions include:
- Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .
- Dose-response profiling : Compare EC50 values across studies to identify potency thresholds influenced by assay sensitivity .
Q. What computational methods predict the compound’s binding affinity to multiple pharmacological targets?
- Methodological Answer : Advanced modeling approaches:
- Molecular docking (AutoDock Vina) : Screens against targets like kinases or GPCRs, prioritizing hydrophobic pockets near the chlorobenzyl group .
- Molecular dynamics simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can hydrogen bonding and hydrophobic interactions be differentiated in its mechanism of action?
- Methodological Answer : Experimental and computational synergy:
- Alanine scanning mutagenesis : Identifies residues critical for binding; loss of activity suggests hydrogen bonding .
- Isothermal titration calorimetry (ITC) : Quantifies entropy changes dominated by hydrophobic interactions .
Q. What methodologies analyze its photophysical properties for laser dye applications?
- Methodological Answer : Key techniques include:
- UV-Vis spectroscopy : Measures absorption maxima (e.g., ~350 nm for conjugated enamide systems) .
- Fluorescence lifetime imaging (FLIM) : Determines quantum yield and Stokes shift in solvent matrices .
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